
4-Fluoro-3-propylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-propylbenzoic acid is a chemical compound with the molecular formula C10H11FO2 . It has a molecular weight of 182.19 g/mol . It is an important compound with various applications in scientific research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO2/c1-2-3-7-6-8 (10 (12)13)4-5-9 (7)11/h4-6H,2-3H2,1H3, (H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Material Properties
Nematic Phases in Liquid Crystals : A study by Sasaki et al. (1984) explored the synthesis of 3-fluoro-4-cyanophenyl 4'-n-alkylbenzoates, showing monotropic nematic phases. These compounds, including variants with a propyl group, were examined for their transition temperatures, melting enthalpies, birefringence, bulk viscosity, and dielectric anisotropies, contributing to the understanding of liquid crystal behaviors (Sasaki, Takeuchi, Sat, & Takatsu, 1984).
Solid-Phase Synthesis Techniques : Research by Stephensen & Zaragoza (1999) investigated the solid-phase synthesis of various compounds using 4-fluoro-3-nitrobenzoic acid. This work is significant in the synthesis of 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles, showcasing the versatility of fluorinated benzoic acid derivatives in chemical synthesis (Stephensen & Zaragoza, 1999).
Organic Electronics : Tan et al. (2016) demonstrated the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-fluorobenzoic acid, significantly enhancing conductivity. This research is crucial for the development of high-efficiency, ITO-free organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).
Biodegradation Studies : A study by Boersma et al. (2004) focused on the biodegradation of 3-fluorobenzoate by Sphingomonas sp., identifying toxic intermediates and elucidating the biodegradation pathway. This research provides insights into the environmental impact and degradation processes of fluorinated aromatic compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Pharmacological and Biological Activities
Antibacterial Agents Synthesis : Holla, Bhat, & Shetty (2003) explored the synthesis of fluorine-containing thiadiazolotriazinones, incorporating 4-fluorobenzoic acid. These compounds demonstrated promising antibacterial activity, highlighting the potential of fluorinated compounds in developing new antibiotics (Holla, Bhat, & Shetty, 2003).
Cholinesterase Inhibitors for Alzheimer's Treatment : Szymański et al. (2012) synthesized derivatives of 4-fluorobenzoic acid to study their inhibitory effects on cholinesterases. These compounds showed potential for the treatment of neurodegenerative diseases like Alzheimer's (Szymański, Markowicz, Bajda, Malawska, & Mikiciuk-Olasik, 2012).
Antitumor Activities : Hutchinson et al. (2001) synthesized fluorinated benzothiazoles, including derivatives of 4-fluorobenzoic acid, demonstrating potent cytotoxicity against breast cancer cell lines. This indicates the potential use of fluorinated compounds in cancer therapy (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin or eyes should be avoided, and it should be used only in well-ventilated areas .
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-3-propylbenzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .
Mode of Action
The mode of action of this compound is not well-documented. As a benzoic acid derivative, it may share some properties with other compounds in this class. Benzoic acid derivatives are often involved in reactions at the benzylic position , which could potentially influence the mode of action of this compound
Biochemical Pathways
It’s worth noting that many compounds can enter cellular respiration through various intermediates . Depending on its specific targets and mode of action, this compound could potentially influence a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-propylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with enzymes that catalyze the oxidation of benzylic positions, such as cytochrome P450 enzymes. These interactions often involve the formation of transient complexes between the enzyme and this compound, leading to either the activation or inhibition of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it can interact with cell surface receptors or intracellular signaling proteins, thereby altering signal transduction pathways and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule’s function. For instance, this compound may inhibit the activity of certain enzymes by competing with their natural substrates for binding sites. Alternatively, it may activate receptors by mimicking the action of endogenous ligands .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway is the oxidation of the benzylic position, which is catalyzed by cytochrome P450 enzymes. This reaction leads to the formation of metabolites that can further participate in downstream biochemical processes. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For example, this compound may be transported into cells via organic anion transporters and subsequently distributed to various intracellular locations .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration .
Properties
IUPAC Name |
4-fluoro-3-propylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCZLDQVNFBMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471656 |
Source


|
| Record name | 4-Fluoro-3-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445018-80-4 |
Source


|
| Record name | 4-Fluoro-3-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
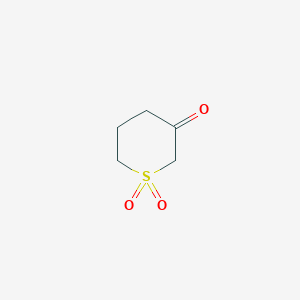

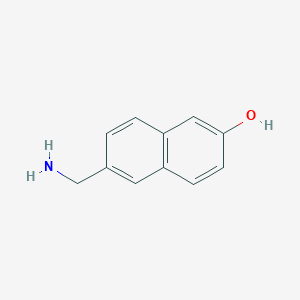

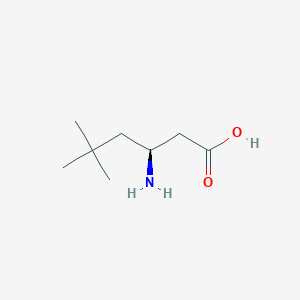
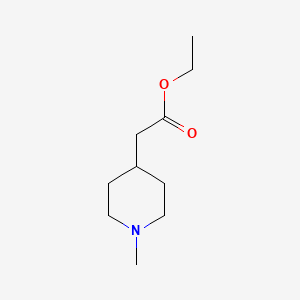

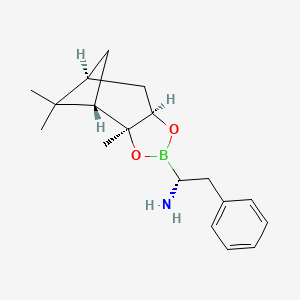



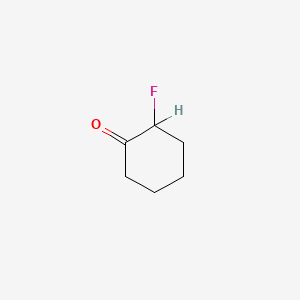
![Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]-](/img/structure/B1314667.png)
![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)
